N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]acetic acid
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Overview
Description
N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]acetic acid is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications, making it valuable in various fields such as pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is then reacted with 2-[methyl(phenylmethoxycarbonyl)amino]acetic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high purity and yield. The process may involve the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexylmethanol derivatives .
Scientific Research Applications
N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]acetic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with similar structural features.
Cyclohexanone: A ketone that can be used as a precursor in the synthesis of N-cyclohexylcyclohexanamine.
Phenylmethoxycarbonyl derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]acetic acid stands out due to its combination of cyclohexyl and phenylmethoxycarbonyl groups, providing unique reactivity and versatility in various applications.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H13NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-12(7-10(13)14)11(15)16-8-9-5-3-2-4-6-9/h11-13H,1-10H2;2-6H,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJDTBOPRHXMCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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